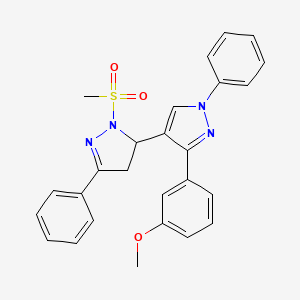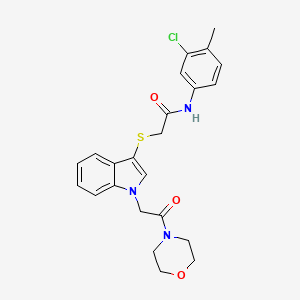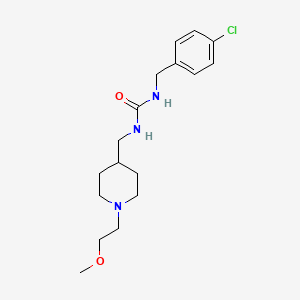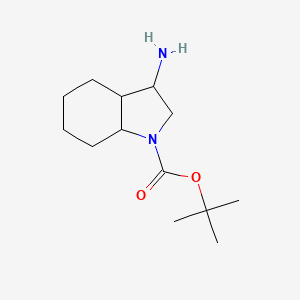![molecular formula C9H15NO B2888796 1-Methyl-1-azaspiro[4.4]nonan-4-one CAS No. 90607-92-4](/img/structure/B2888796.png)
1-Methyl-1-azaspiro[4.4]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-azaspiro[4.4]nonan-4-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azaspiro[4.4]nonan-4-one can be synthesized through several methods. One common approach involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. For instance, the synthesis may involve the use of a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-azaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
1-Methyl-1-azaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Azaspiro[4.4]nonan-4-one: A structurally similar compound with a different substitution pattern.
1-Methyl-1-azaspiro[4.5]decane-4-one: Another spirocyclic compound with an extended ring system.
Uniqueness: 1-Methyl-1-azaspiro[4.4]nonan-4-one is unique due to its specific spirocyclic structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUGPSVRMXCOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C12CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)


![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)
![N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2888719.png)


![ethyl 1,3,5-trimethyl-4-{[4-(propan-2-yl)phenyl]carbamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B2888724.png)
![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2888734.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2888735.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
